Chloromethyl chlorosulfate

描述

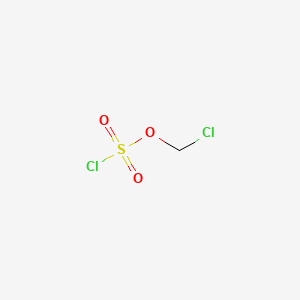

Chloromethyl chlorosulfate is a chlorinated sulfate ester with the chemical formula ClCH₂OSO₂Cl. It is a colorless, water-soluble liquid widely employed in various scientific research applications. This compound is known for its utility in organic synthesis, particularly as a chloromethylating agent.

准备方法

Synthetic Routes and Reaction Conditions: Chloromethyl chlorosulfate can be synthesized by the reaction of liquid sulfur trioxide (SO₃) with dichloromethane (CH₂Cl₂) at room temperature. The process involves the insertion of SO₃ into the carbon-chlorine bonds of dichloromethane. This reaction is typically slow but can be accelerated by the addition of catalytic quantities of trimethyl borate. The product mixture primarily consists of this compound and methylene bis(chlorosulfate) in a ratio of approximately 2:1. The typical yields of this compound, isolated by distillation, are around 30-35% .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in a homogeneous liquid phase at low temperatures (around -45°C) to control the formation of transient products and improve yield. The use of phase-transfer catalysts can also enhance the efficiency of the reaction .

化学反应分析

Types of Reactions: Chloromethyl chlorosulfate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. It reacts rapidly with anionic nucleophiles such as halide or acetate ions in homogeneous solutions or two-phase systems using alkali-metal salts and phase-transfer catalysts .

Common Reagents and Conditions:

Nucleophilic Substitution: this compound reacts with halide ions (e.g., chloride, bromide) or acetate ions in the presence of tetrabutylammonium salts in acetonitrile or in a two-phase system with chloroform and water.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common compared to nucleophilic substitution.

Major Products: The primary products formed from the reactions of this compound include chloromethylated derivatives and methylene bis(chlorosulfate). The reactivity order of this compound compared to similar compounds is as follows: methyl chlorosulfate > methylene bis(chlorosulfate) > this compound .

科学研究应用

Chloromethyl chlorosulfate is utilized in a wide range of scientific research applications:

Organic Synthesis: It serves as a chloromethylating agent for the synthesis of various organic compounds, including pharmaceuticals and polymers.

Biochemistry: The compound is used in the modification of biomolecules, such as the chloromethylation of amino acids.

Industrial Applications: this compound is employed in the production of specialty chemicals and intermediates for various industrial processes.

作用机制

The mechanism of action of chloromethyl chlorosulfate involves the formation of zwitterionic molecular complexes with dichloromethane. Sulfur trioxide forms equilibrating complexes with dichloromethane, which are activated towards nucleophilic attack by the negatively charged oxygen of another zwitterion. This leads to the insertion of sulfur trioxide into the carbon-chlorine bonds, forming this compound .

相似化合物的比较

- Methyl chlorosulfate

- Methylene bis(chlorosulfate)

- Chloromethyl chloroformate

Chloromethyl chlorosulfate stands out for its specific applications and the unique conditions under which it is synthesized and utilized.

生物活性

Chloromethyl chlorosulfate (CMCS) is a chemical compound with significant biological activity, particularly in the fields of organic synthesis and electrochemistry. This article explores its synthesis, reactivity, and applications, supported by relevant data and case studies.

This compound is synthesized through the reaction of dichloromethane (CH2Cl2) with liquid sulfur trioxide (SO3). This process involves the insertion of SO3 into the C-Cl bonds of dichloromethane, producing CMCS alongside methylene bis(chlorosulfate) (MBCS) as a by-product. The typical yield of CMCS from this reaction ranges from 30-35% .

The mechanism of this reaction has been elucidated through studies using NMR spectroscopy, revealing that the reaction is first-order in catalyst and approximately third-order in SO3. The presence of trimethyl borate as a catalyst accelerates the reaction significantly .

Biological Activity

Reactivity with Nucleophiles

CMCS exhibits notable reactivity towards various nucleophiles. It reacts rapidly with anionic nucleophiles such as halides and acetates in homogeneous solutions, leading to nucleophilic displacement reactions that produce chloromethyl derivatives . For example, when CMCS interacts with sodium phenoxide in tetrahydrofuran, it results in the displacement of the sulfur-bound chloride ion .

Applications in Electrochemistry

In electrochemical applications, CMCS serves as a voltage delay inhibitor in lithium cells. Its role is to promote passive film growth on electrodes, which minimizes voltage delay and enhances low-voltage discharge performance. This property is crucial for improving the efficiency and longevity of lithium batteries .

Case Studies and Research Findings

- Nucleophilic Displacement Reactions : A study demonstrated that CMCS can effectively facilitate nucleophilic substitutions in various solvents, showcasing its potential as a versatile chloromethylating agent. The reactivity order was found to be MCS > MBCS > CMCS > CH2Cl2, indicating that CMCS is less reactive than its counterparts but still significant for specific applications .

- Electrochemical Performance : Research conducted on lithium-ion batteries highlighted that incorporating CMCS into the electrolyte formulation reduced voltage delays during discharge cycles. This was attributed to its ability to form stable passive films on electrode surfaces, thus enhancing overall battery performance .

Data Table: Reactivity Comparison

| Compound | Reactivity Order |

|---|---|

| Methyl chlorosulfate (MCS) | Highest |

| Methylene bis(chlorosulfate) (MBCS) | Moderate |

| This compound (CMCS) | Lower |

| Dichloromethane (CH2Cl2) | Lowest |

常见问题

Basic Research Questions

Q. What are the critical safety protocols for handling chloromethyl chlorosulfate in laboratory settings?

this compound is classified as a corrosive liquid (H314) with acute toxicity (H302). Researchers must:

- Use personal protective equipment (PPE) , including chemical-resistant gloves (EN ISO 374), side-protection goggles, and full-body protective clothing .

- Work in ventilated fume hoods to avoid aerosol or vapor inhalation .

- Store in cool, dry, UV-protected areas , separated from incompatible materials (e.g., oxidizers, strong acids/bases) by at least 3 meters .

- Follow emergency protocols for spills: contain leaks with inert absorbents, avoid water jets, and dispose of waste per Directive 2008/98/EC .

Q. How can researchers synthesize this compound, and what are the key mechanistic considerations?

A validated synthesis route involves the reaction of liquid sulfur trioxide (SO₃) with dichloromethane (CH₂Cl₂) at room temperature, leading to SO₃ insertion into C-Cl bonds .

- Mechanistic insight : The electrophilic sulfonation of CH₂Cl₂ generates the chlorosulfate group, with careful temperature control to prevent runaway reactions.

- Safety note : Excess SO₃ must be quenched post-reaction to avoid hazardous decomposition .

Q. What analytical methods are recommended for characterizing this compound?

Key characterization data includes:

| Property | Value | Method |

|---|---|---|

| Density (20°C) | 1.631 g/cm³ | Gravimetric analysis |

| Molecular formula | CH₂Cl₂O₃S | Mass spectrometry |

| Stability | Stable under recommended storage | Thermal analysis |

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize hazardous byproducts during this compound synthesis?

- Parameter optimization :

- Byproduct analysis : GC-MS to detect trace impurities like HCl or chlorinated hydrocarbons .

Q. What experimental strategies address the lack of ecological toxicity data for this compound?

While the substance is not classified as PBT/vPvB under REACH Annex XIII , researchers should:

- Conduct microtoxicity assays (e.g., Daphnia magna LC50 tests) to assess aquatic toxicity.

- Perform soil mobility studies using column chromatography to evaluate leaching potential .

- Monitor degradation products via HPLC under simulated environmental conditions (pH 4–9, UV exposure) .

Q. How can decomposition pathways of this compound be studied under varying thermal conditions?

- Thermogravimetric analysis (TGA) : Decomposition begins at >120°C, releasing corrosive vapors (e.g., HCl, SO₂) .

- Controlled pyrolysis : Couple with FTIR to identify gaseous byproducts and quantify release kinetics.

- Mitigation : Add stabilizers (e.g., hindered amines) to delay decomposition in high-temperature applications .

Q. What methodologies resolve contradictions in reported acute toxicity data for this compound?

Discrepancies in toxicity classifications (e.g., H302 vs. H314) may arise from:

- Exposure route variability : Prioritize in vitro assays (e.g., EpiDerm™ for skin corrosion) over animal testing .

- Purity considerations : Validate compound purity (>98%) via NMR to exclude confounding impurities .

- Dose-response modeling : Use probabilistic models to reconcile oral vs. dermal toxicity thresholds .

Application-Focused Questions

Q. How is this compound utilized as a chloromethylating agent in multi-step organic syntheses?

- Case study : In Blanc chloromethylation, it introduces -CH₂Cl groups to aromatic rings under mild conditions .

- Optimization : Use catalytic Lewis acids (e.g., ZnCl₂) to enhance regioselectivity and reduce reaction time .

- Scale-up challenges : Address exothermicity via gradual reagent addition and real-time temperature monitoring .

Q. What are the best practices for disposing of this compound-contaminated laboratory waste?

- Neutralization : Treat with aqueous NaOH (pH >12) to hydrolyze the compound into less toxic sulfates and chlorides .

- Waste segregation : Separate from halogenated solvents to prevent explosive interactions during incineration .

- Documentation : Record disposal volumes and methods to comply with EU Directive 2008/98/EC .

Q. Data Gaps and Future Research Directions

属性

IUPAC Name |

chloro(chlorosulfonyloxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Cl2O3S/c2-1-6-7(3,4)5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBIHXWYDMFGCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(OS(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197991 | |

| Record name | Chloromethyl chlorosulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49715-04-0 | |

| Record name | Chloromethyl chlorosulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49715-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloromethyl chlorosulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049715040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloromethyl chlorosulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethyl chlorosulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROMETHYL CHLOROSULPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N615783BNF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。